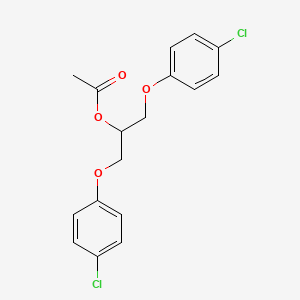
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate is an organic compound with the molecular formula C17H16Cl2O4 It is a derivative of propanol and is characterized by the presence of two 4-chlorophenoxy groups attached to a propan-2-yl acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorophenoxy)propan-2-yl acetate typically involves the reaction of 1,3-dichloro-2-propanol with 4-chlorophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the 4-chlorophenol displace the chlorine atoms on the propanol backbone. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Bis(4-chlorophenoxy)propan-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of microbial growth by disrupting cell membrane integrity and enzyme function.
類似化合物との比較
Similar Compounds
- 1,3-Bis(4-methylphenoxy)propan-2-yl acetate
- 1,3-Bis(4-chlorophenoxy)propan-2-ol
- 1,3-Bis(4-chlorophenoxy)propan-2-yl ether
Uniqueness
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
41965-60-0 |
|---|---|
分子式 |
C17H16Cl2O4 |
分子量 |
355.2 g/mol |
IUPAC名 |
1,3-bis(4-chlorophenoxy)propan-2-yl acetate |
InChI |
InChI=1S/C17H16Cl2O4/c1-12(20)23-17(10-21-15-6-2-13(18)3-7-15)11-22-16-8-4-14(19)5-9-16/h2-9,17H,10-11H2,1H3 |
InChIキー |
UFMVOTVTRDHLKX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(COC1=CC=C(C=C1)Cl)COC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
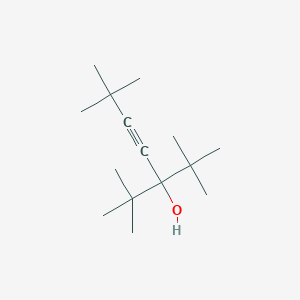
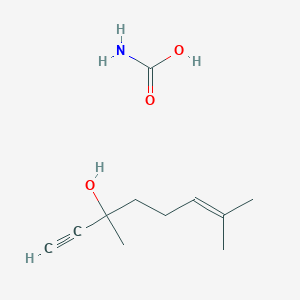
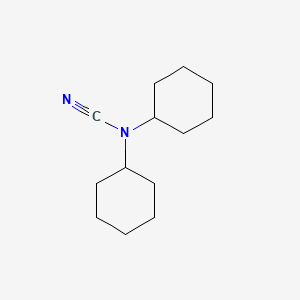
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
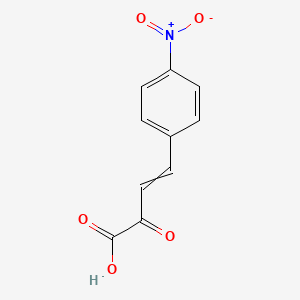
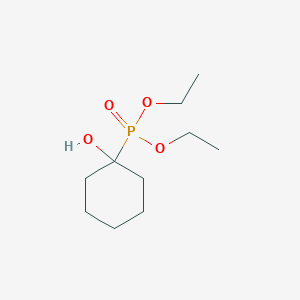

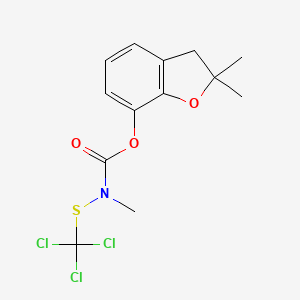
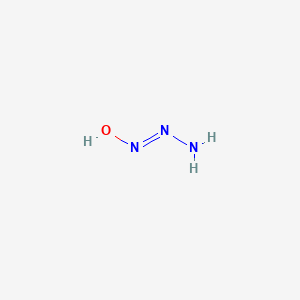
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
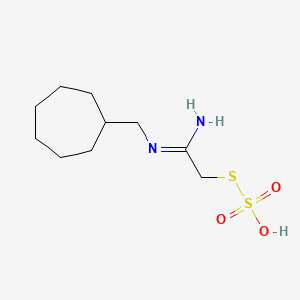
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
